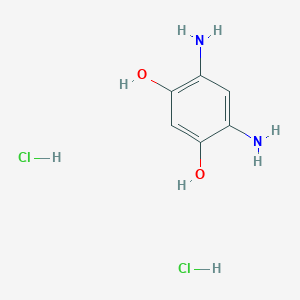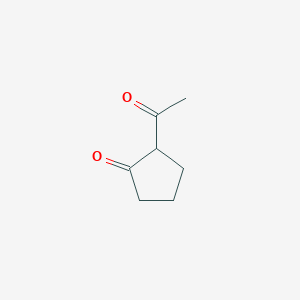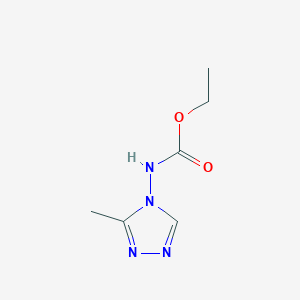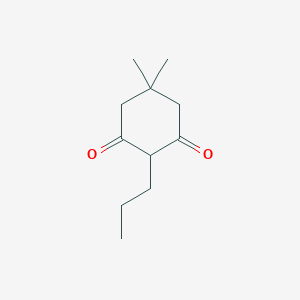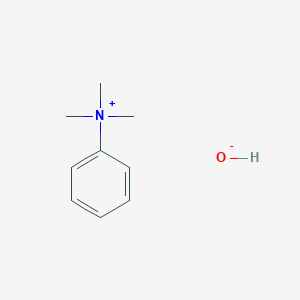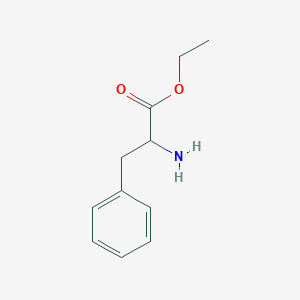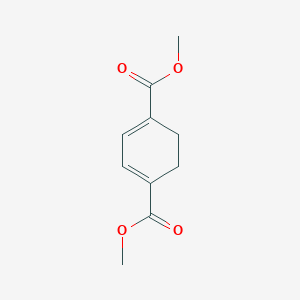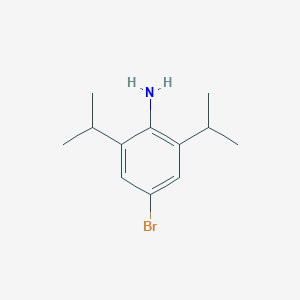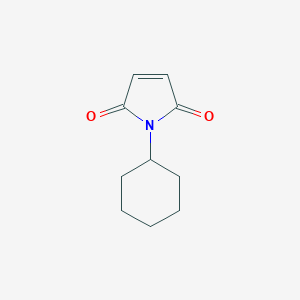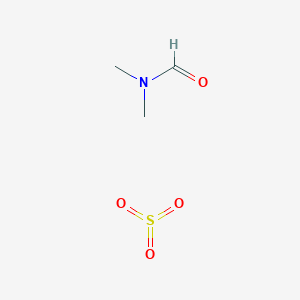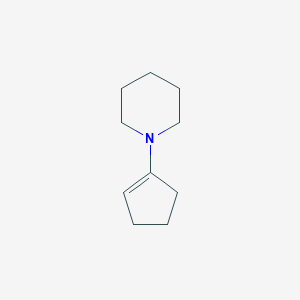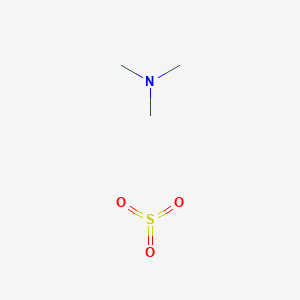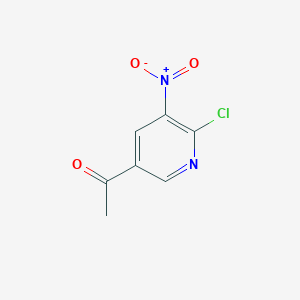
1-(6-クロロ-5-ニトロピリジン-3-イル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-5-nitropyridin-3-yl)ethanone is a chemical compound with the molecular formula C7H5ClN2O3 and a molecular weight of 200.58 g/mol . It is characterized by the presence of a chloro and nitro group attached to a pyridine ring, along with an ethanone group. This compound is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
1-(6-Chloro-5-nitropyridin-3-yl)ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Research involving this compound includes the development of potential therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
準備方法
The synthesis of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone typically involves the nitration of 6-chloropyridine-3-carbaldehyde followed by oxidation. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反応の分析
1-(6-Chloro-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
作用機序
The mechanism of action of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The chloro group can participate in substitution reactions, altering the compound’s activity and interactions .
類似化合物との比較
1-(6-Chloro-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds such as:
2-Chloro-5-nitropyridine: Similar in structure but lacks the ethanone group, affecting its reactivity and applications.
6-Chloro-5-nitronicotinic acid: Contains a carboxylic acid group instead of an ethanone group, leading to different chemical properties and uses.
2-Chloro-3-nitropyridine: Another structurally related compound with different substitution patterns on the pyridine ring.
These comparisons highlight the unique features of 1-(6-Chloro-5-nitropyridin-3-yl)ethanone, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and applications.
特性
IUPAC Name |
1-(6-chloro-5-nitropyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)5-2-6(10(12)13)7(8)9-3-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUVOPNXKQOJKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563736 |
Source


|
| Record name | 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127356-40-5 |
Source


|
| Record name | 1-(6-Chloro-5-nitropyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
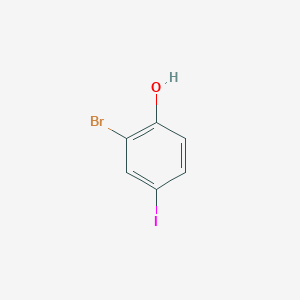
![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
